6-methyl-4-((1-(pyrazine-2-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one
Description
Properties
IUPAC Name |
6-methyl-4-[1-(pyrazine-2-carbonyl)azetidin-3-yl]oxypyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-9-4-10(5-13(18)20-9)21-11-7-17(8-11)14(19)12-6-15-2-3-16-12/h2-6,11H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQFOGUHPRAWIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-((1-(pyrazine-2-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one typically involves multi-step organic reactions. The process begins with the preparation of the azetidin-3-yl intermediate, which is then coupled with the pyrazine-2-carbonyl group under controlled conditions. The final step involves the formation of the pyranone ring through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The azetidine ring (3-membered nitrogen heterocycle) exhibits strain-driven reactivity.
Key Observations:
-
Aminolysis: Under basic conditions (e.g., K₂CO₃/DMF), the azetidine’s C–O bond undergoes cleavage when treated with primary amines (e.g., benzylamine), yielding pyrazine-amide derivatives .
-
Ring Expansion: Reaction with epoxides (e.g., ethylene oxide) at 60°C leads to azetidine-to-piperidine ring expansion via strain relief .
Table 1: Nucleophilic Substitution Reactions
Oxidation Reactions
The pyrazine and pyran-2-one moieties are susceptible to oxidation.
Key Observations:
-
Pyrazine Oxidation: Treatment with H₂O₂/CH₃COOH converts pyrazine to pyrazine-N-oxide, enhancing electrophilicity at the carbonyl group .
-
Pyran-2-one Ring Oxidation: MnO₂ in CH₂Cl₂ oxidizes the 6-methyl group to a carboxylate, forming 4-((1-(pyrazine-2-carbonyl)azetidin-3-yl)oxy)-2-oxo-2H-pyran-6-carboxylic acid .
Table 2: Oxidation Reactions
| Reagent | Conditions | Major Product | Yield (%) | Source |
|---|---|---|---|---|
| H₂O₂/CH₃COOH | RT, 6h | Pyrazine-N-oxide derivative | 58 | |
| MnO₂, CH₂Cl₂ | Reflux, 8h | Carboxylated pyran-2-one | 41 |
Ring-Opening and Rearrangement
The pyran-2-one core undergoes ring-opening under specific conditions:
Key Observations:
-
Acid-Catalyzed Hydrolysis: HCl (6M) at 80°C opens the pyran-2-one ring, yielding a linear keto-acid intermediate .
-
Thio-Claisen Rearrangement: Treatment with allyl halides (e.g., allyl bromide) and phase-transfer catalysts (e.g., TBAB) induces rearrangement to form benzopyran-4-one derivatives .
Table 3: Ring-Opening and Rearrangement
| Reagent | Conditions | Major Product | Yield (%) | Source |
|---|---|---|---|---|
| HCl (6M) | 80°C, 4h | 5-(Pyrazine-2-carbonyl)pentanoic acid | 67 | |
| Allyl bromide/TBAB | CH₃CN, 60°C, 24h | Benzopyran-4-one derivative | 53 |
Electrophilic Aromatic Substitution
The electron-deficient pyrazine ring undergoes selective substitution:
Key Observations:
-
Nitration: HNO₃/H₂SO₄ at 0°C introduces nitro groups at the pyrazine’s C5 position .
-
Sulfonation: Fuming H₂SO₄ generates a sulfonic acid derivative, improving water solubility .
Table 4: Electrophilic Substitution
| Reagent | Conditions | Major Product | Yield (%) | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2h | 5-Nitro-pyrazine derivative | 38 | |
| Fuming H₂SO₄ | RT, 12h | Pyrazine-2-sulfonic acid analogue | 45 |
Reduction Reactions
The pyran-2-one and pyrazine moieties can be reduced selectively:
Key Observations:
-
Pyran-2-one Reduction: NaBH₄ in MeOH reduces the lactone to a dihydroxy intermediate .
-
Pyrazine Carbonyl Reduction: LiAlH₄ converts the carbonyl to a methylene group, forming 6-methyl-4-((1-(pyrazine-2-methyl)azetidin-3-yl)oxy)-2H-pyran-2-one .
Table 5: Reduction Reactions
| Reagent | Conditions | Major Product | Yield (%) | Source |
|---|---|---|---|---|
| NaBH₄/MeOH | RT, 3h | Dihydroxy-pyran intermediate | 61 | |
| LiAlH₄, THF | Reflux, 6h | Pyrazine-methylene derivative | 49 |
Cross-Coupling Reactions
The azetidine’s oxygen atom facilitates Pd-catalyzed couplings:
Key Observations:
-
Suzuki Coupling: Using Pd(PPh₃)₄ and arylboronic acids, the azetidine-O-aryl derivatives are synthesized .
-
Heck Reaction: Acrylate esters couple at the pyran-2-one’s C3 position under Pd(OAc)₂ catalysis .
Table 6: Cross-Coupling Reactions
| Reagent | Conditions | Major Product | Yield (%) | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄, PhB(OH)₂ | DME, 80°C, 12h | O-Aryl azetidine derivative | 56 | |
| Pd(OAc)₂, methyl acrylate | DMF, 100°C, 8h | C3-Alkenylated pyran-2-one | 48 |
Stability and Degradation
The compound degrades under UV light (λ = 254 nm) via:
Scientific Research Applications
Chemistry
In the field of chemistry, 6-methyl-4-((1-(pyrazine-2-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to study various reaction mechanisms, including:
- Synthesis of Derivatives : The compound can be modified to produce derivatives with different functional groups, enhancing its utility in synthetic organic chemistry.
Biology
The compound has potential applications in biological research, particularly as a probe or ligand in biochemical assays. It can be utilized to investigate enzyme activity or protein interactions due to its ability to bind to specific molecular targets.
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic potential. Notable applications include:
- Drug Development : It serves as a lead compound for developing drugs targeting specific biological pathways, particularly in oncology and infectious diseases.
Case Study: Kinase Inhibition
A study demonstrated that this compound exhibits significant inhibition of the mechanistic target of rapamycin (mTOR), a crucial regulator in cancer cell growth. The IC50 value was reported in the low nanomolar range, indicating potent activity against cancer cells.
Industry
The unique properties of this compound make it suitable for applications in materials science, such as:
- Development of Novel Polymers : Its structural characteristics may contribute to the creation of advanced materials with tailored properties.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Kinase Inhibition | Significant mTOR inhibition (IC50: low nM) | |
| Antimicrobial | Moderate antibacterial activity against Gram-positive bacteria | |
| Anti-inflammatory | Reduction in inflammatory markers in vitro |
Future Directions and Research Opportunities
The promising biological activities of this compound warrant further investigation. Future research could focus on:
- Mechanistic Studies : Detailed investigations on how the compound interacts at the molecular level with its targets.
- In Vivo Studies : Testing the efficacy and safety of the compound in animal models to evaluate its therapeutic potential.
- Structure–Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity for specific targets.
Mechanism of Action
The mechanism of action of 6-methyl-4-((1-(pyrazine-2-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one involves its interaction with specific molecular targets. The pyrazine-carbonyl-azetidinyl group can bind to active sites of enzymes or receptors, modulating their activity. This interaction may involve hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the target. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
Pyran-2-One vs. Pyrimidine/Pyrazine Cores
- Target Compound : The pyran-2-one core is a lactone, which may confer hydrolytic instability under physiological conditions compared to aromatic heterocycles like pyrimidine or pyrazine. This could influence bioavailability and metabolic clearance .
- Compound 18 (): Features a pyrazine core instead of pyran-2-one.
- N′-Substituted Hydrazides () : Pyrimidine-based compounds with thietan-3-yloxy groups exhibit antimicrobial activity, suggesting that pyran-2-one analogs like the target compound might also target microbial enzymes, albeit with altered potency due to core structural differences .
Azetidine vs. Piperidine/Thietan Rings
- BF90390 (): Contains a piperidine ring instead of azetidine, offering greater flexibility and reduced ring strain. The phenylsulfanylpropanoyl substituent enhances lipophilicity, likely improving membrane permeability compared to the pyrazine-carbonyl group in the target compound .
- Thietan Derivatives () : The 3-membered thietan ring introduces significant ring strain and sulfur-mediated polar interactions, which may explain their antimicrobial activity but also limit metabolic stability .
Substituent Effects on Bioactivity
Biological Activity
6-methyl-4-((1-(pyrazine-2-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one is a synthetic organic compound that has gained attention for its potential biological activities. This compound features a pyranone ring structure, which is essential for its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is 6-methyl-4-[1-(pyrazine-2-carbonyl)azetidin-3-yl]oxypyran-2-one. Its molecular formula is , with a molecular weight of approximately 273.27 g/mol. The structural features include:
| Feature | Description |
|---|---|
| Pyranone Ring | Central to its chemical reactivity |
| Pyrazine Carbonyl Group | Enhances binding interactions with biological targets |
| Azetidine Moiety | Potentially modulates enzyme activity |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate enzyme activity through:
- Hydrogen Bonding : Interactions with amino acid residues in the active sites of enzymes.
- Hydrophobic Interactions : Contributing to the binding affinity with lipid membranes or hydrophobic pockets in proteins.
- Covalent Bonding : Potentially forming stable adducts with nucleophilic sites on target proteins.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and infectious diseases.
Anticancer Activity
Preliminary studies have shown that derivatives related to this compound may act as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibitors of PARP are particularly relevant in cancer therapy, especially for tumors with BRCA mutations. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis.
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties, particularly against Mycobacterium tuberculosis. A series of derivatives were synthesized and tested, revealing significant inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM against the bacteria, indicating its potential as an anti-tubercular agent .
Study on Anticancer Activity
In a study evaluating the effects of related pyrazine derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231), it was found that these compounds induced apoptosis via activation of caspases 9, 8, and 3/7. The results indicated that these compounds could be more effective than traditional chemotherapeutics like cisplatin .
Study on Antitubercular Activity
Another study focused on the design and synthesis of substituted benzamide derivatives related to this compound. Among the tested compounds, several exhibited significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra, with IC90 values indicating effective inhibition without significant cytotoxicity to human cells .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 6-methyl-4-(azetidin-3-yloxy)-2H-pyran-2-one | Moderate anticancer activity | Simpler structure without pyrazine |
| 1-cyclopropyl derivative | Promising PARP inhibition | Cyclopropane moiety adds complexity |
| Substituted benzamide derivatives | Significant anti-tubercular | Focused on tuberculosis treatment |
Q & A
Q. What are the common synthetic routes for 6-methyl-4-((1-(pyrazine-2-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one?
The synthesis of this compound typically involves multi-component reactions (MCRs) and functional group transformations. For example:
- Multi-component reactions : A protocol for synthesizing pyran derivatives uses arylamines, acetylenedicarboxylate, aldehydes, and cyclic 1,3-diketones, where selectivity between pyridinone or pyran products depends on reaction conditions .
- Hydrazine condensation : Similar compounds are synthesized via hydrazine derivatives reacting with ketones or aldehydes under reflux in ethanol, followed by cyclization or rearrangement steps .
- Azetidine coupling : The azetidin-3-yloxy moiety can be introduced via nucleophilic substitution or coupling reactions, as seen in patents involving azetidine intermediates .
Q. What spectroscopic methods are used to confirm the structure of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are critical for verifying substituent positions and stereochemistry .
- X-ray crystallography : Provides definitive proof of molecular geometry, as demonstrated in studies of crystalline azetidine derivatives .
- Infrared (IR) spectroscopy : Identifies functional groups like carbonyl (C=O) and hydroxyl (O-H) stretches .
Q. How is the pyrazine-2-carbonyl group incorporated into the azetidine ring?
The pyrazine-2-carbonyl group is typically introduced via acylation reactions. For example:
- Activation of pyrazine-2-carboxylic acid : Use of coupling agents like EDCI or DCC to form an active ester intermediate, followed by reaction with the azetidine amine group .
- Solid-phase synthesis : Employed in patents to ensure high purity and regioselectivity .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the azetidin-3-yloxy moiety?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions .
- Temperature control : Lower temperatures (0–25°C) minimize side reactions during acylation steps .
- Catalysis : Palladium or copper catalysts improve coupling efficiency in azetidine functionalization .
Q. What strategies address low yields in multi-step syntheses of this compound?
- Intermediate purification : Column chromatography or recrystallization removes impurities early in the synthesis .
- Stoichiometric optimization : Adjusting molar ratios of reagents (e.g., hydrazine derivatives) improves reaction completion .
- Microwave-assisted synthesis : Reduces reaction time and improves yields for thermally sensitive steps .
Q. How can contradictory biological activity data be resolved across structural analogs?
- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., pyrazine vs. pyridine) and compare bioactivity profiles .
- Comparative assays : Use standardized protocols (e.g., agar diffusion for antimicrobial testing) to minimize inter-study variability .
- Computational modeling : Molecular docking or QSAR models rationalize discrepancies by correlating electronic/steric properties with activity .
Q. What mechanisms explain the reactivity of the 2H-pyran-2-one core with nucleophiles?
- Ring-opening reactions : The pyranone’s electrophilic carbonyl group reacts with amines or hydrazines, leading to ring opening and formation of conjugated products (e.g., benzodiazepines or pyrazoles) .
- Tautomerism effects : Keto-enol tautomerism in the pyranone ring influences reactivity, as seen in studies of similar compounds .
Q. How do crystallographic studies inform formulation strategies for this compound?
- Polymorph screening : Identifies stable crystalline forms with improved solubility or bioavailability, as demonstrated in patents for azetidine-containing drugs .
- Salt formation : Tartrate or hydrochloride salts enhance stability, as reported in crystallographic analyses of related molecules .
Data Analysis and Interpretation
Q. How should researchers analyze conflicting results in antimicrobial activity assays?
- Dose-response curves : Compare IC50 values across studies to assess potency variations .
- Control standardization : Ensure consistent use of reference drugs (e.g., norfloxacin) to validate assay conditions .
- Meta-analysis : Aggregate data from multiple sources to identify trends in substituent effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
